Cadmium--triethylsilyl (1/2)
Description
Cadmium–triethylsilyl (1/2) is an organometallic compound featuring a cadmium atom coordinated with two triethylsilyl ligands. Such compounds are typically synthesized via reactions between cadmium precursors and organosilicon reagents, often serving as intermediates in catalysis or materials science. Cadmium’s propensity to form stable bonds with organic ligands, combined with the steric bulk of triethylsilyl groups, may confer unique reactivity or thermal stability compared to other cadmium-based organometallics .
Properties
CAS No. |
1067-32-9 |
|---|---|
Molecular Formula |
C12H30CdSi2 |
Molecular Weight |
342.95 g/mol |
InChI |
InChI=1S/2C6H15Si.Cd/c2*1-4-7(5-2)6-3;/h2*4-6H2,1-3H3; |
InChI Key |
VZIDPWHHRVTJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)CC.CC[Si](CC)CC.[Cd] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Cadmium–triethylsilyl (1/2), its properties are compared below with structurally or functionally related cadmium compounds, including cadmium oxalate and other organocadmium derivatives.
Table 1: Key Properties of Cadmium–Triethylsilyl (1/2) and Analogous Compounds
Key Findings:
Bonding and Reactivity :
- Cadmium–triethylsilyl (1/2) exhibits covalent bonding, akin to dimethylcadmium (Cd(CH₃)₂). However, the triethylsilyl ligand’s larger steric bulk likely reduces its pyrophoric tendency compared to smaller alkyl ligands like methyl .
- In contrast, cadmium oxalate (CdC₂O₄) features ionic bonding between Cd²⁺ and oxalate²⁻, resulting in higher thermal and atmospheric stability .
Stability: Cadmium oxalate is stable under dry conditions but decomposes upon heating, releasing CO₂ and CdO . Cadmium–triethylsilyl (1/2), like most organocadmium compounds, is likely air-sensitive, requiring inert handling conditions.
Applications: Cadmium oxalate is used in ceramics and electroplating due to its predictable decomposition products . Organocadmium compounds like Cadmium–triethylsilyl (1/2) are niche precursors for semiconductor materials or catalysts, though their toxicity limits industrial use .
Notes on Limitations and Contradictions
- The provided evidence lacks direct data on Cadmium–triethylsilyl (1/2), necessitating inferences from analogous compounds. For instance, cadmium oxalate’s ionic bonding and stability profile differ significantly from organocadmium derivatives .
- Supplementary tables in could contain relevant analytical data (e.g., NMR, XRD), but these are inaccessible for verification .
Q & A
Basic: What are the recommended methodologies for synthesizing Cadmium--triethylsilyl (1/2) with high purity?
Answer:
Synthesis typically involves reacting cadmium precursors (e.g., cadmium halides) with triethylsilyl reagents (e.g., triethylsilyl trifluoromethanesulfonate) under inert atmospheres to prevent oxidation or hydrolysis . Key steps include:
- Reagent Preparation : Use anhydrous solvents (e.g., THF, DMF) and Schlenk-line techniques for moisture-sensitive reactions.
- Purification : Employ fractional crystallization or column chromatography to isolate the product.
- Characterization : Validate purity via , , and NMR spectroscopy, complemented by X-ray diffraction (XRD) for structural confirmation .
Basic: How can researchers safely handle Cadmium--triethylsilyl (1/2) given its toxicity and reactivity?
Answer:
- Containment : Use glove boxes or fume hoods with HEPA filters to avoid cadmium exposure .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Moisture Control : Store the compound under argon or nitrogen due to triethylsilyl group sensitivity to humidity .
- Waste Disposal : Follow institutional guidelines for heavy metal waste, neutralizing residues with chelating agents (e.g., EDTA) before disposal.
Basic: What spectroscopic techniques are critical for characterizing Cadmium--triethylsilyl (1/2)?
Answer:
- NMR Spectroscopy : NMR to probe cadmium coordination environments; NMR for silyl group bonding .
- FTIR : Identify Cd-Si stretching frequencies (typically 400–600 cm).
- XRD : Resolve crystal structure and confirm stoichiometry (e.g., 1:2 Cd/silyl ratio) .
- Elemental Analysis : Quantify cadmium and silicon content via ICP-MS or EDX.
Advanced: How can researchers resolve discrepancies in reported thermal stability data for Cadmium--triethylsilyl (1/2)?
Answer:
- Controlled Studies : Conduct thermogravimetric analysis (TGA) under varying atmospheres (N, O) to assess decomposition pathways.
- Reproducibility Checks : Compare results across labs using standardized protocols (e.g., heating rate = 5°C/min) .
- Data Cross-Validation : Integrate differential scanning calorimetry (DSC) to detect phase transitions and correlate with XRD data post-thermal treatment .
Advanced: What experimental design principles should guide mechanistic studies of Cadmium--triethylsilyl (1/2)’s reactivity with nucleophiles?
Answer:
- Hypothesis-Driven Design : Formulate testable hypotheses (e.g., "Silyl groups inhibit nucleophilic substitution at cadmium centers").
- Variable Control : Systematically vary nucleophile strength (e.g., pyridine vs. amines) and solvent polarity.
- Analytical Workflow : Use stopped-flow kinetics with UV-Vis monitoring or NMR to track reaction progress .
- Computational Support : Validate mechanisms via density functional theory (DFT) calculations of transition states .
Advanced: How can computational models improve the understanding of Cadmium--triethylsilyl (1/2)’s electronic structure?
Answer:
- DFT Parameters : Optimize geometry using B3LYP/def2-TZVP basis sets; include relativistic effects for cadmium .
- Bonding Analysis : Use Natural Bond Orbital (NBO) analysis to quantify Cd-Si bond polarization.
- Validation : Compare computed spectroscopic properties (e.g., NMR chemical shifts) with experimental data .
- Limitations : Address approximations (e.g., neglecting solvent effects) by benchmarking against experimental results in solution .
Basic: How should researchers conduct a literature review on Cadmium--triethylsilyl (1/2) using academic databases?
Answer:
- Database Selection : Use SciFinder or Reaxys with CAS numbers (e.g., cross-reference compounds in ) for precise searches.
- Keyword Strategy : Combine terms like "cadmium silyl complexes" and "coordination chemistry."
- Source Evaluation : Prioritize primary literature (e.g., peer-reviewed journals) over patents or non-reviewed preprints .
- Citation Management : Use Zotero or EndNote to track references and avoid redundancy (limit: ≤40 references per review) .
Advanced: What strategies mitigate measurement uncertainty in quantifying Cadmium--triethylsilyl (1/2) in mixed-phase systems?
Answer:
- Calibration Standards : Prepare internal standards (e.g., deuterated analogs) for NMR or GC-MS.
- Error Propagation Analysis : Use ISO/IEC Guide 98-3 for uncertainty budgets in ICP-MS measurements .
- Blind Testing : Perform triplicate analyses across independent labs to identify systematic errors.
- Statistical Tools : Apply ANOVA to distinguish between instrumental noise and sample heterogeneity .
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